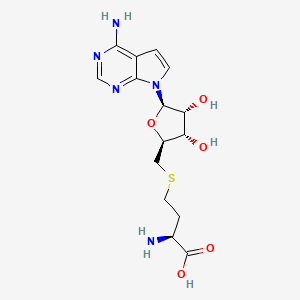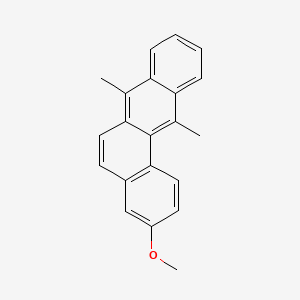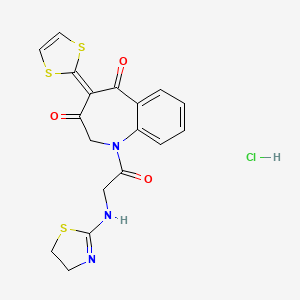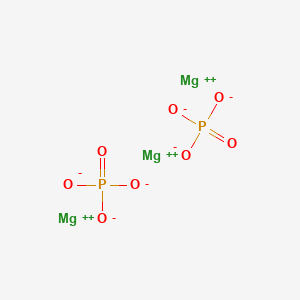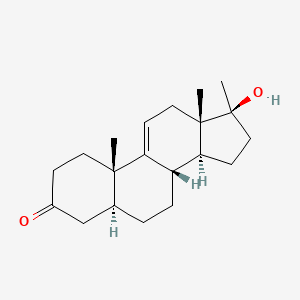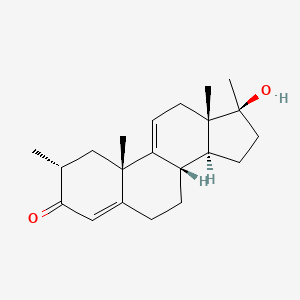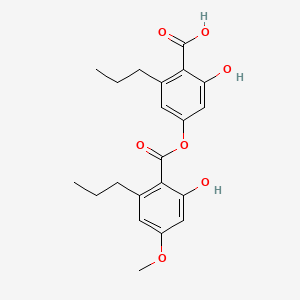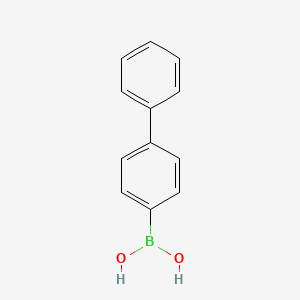
4-Biphenylboronic acid
描述
4-Biphenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H11BO2 and its molecular weight is 198.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
4-Biphenylboronic acid primarily targets Penicillin Binding Proteins (PBPs). PBPs are crucial in the biosynthesis of bacterial cell walls and are the targets for beta-lactam antibiotics .
Mode of Action
It has been found to act synergistically with other compounds such as 4-iodophenol in the horseradish peroxidase-catalyzed oxidation of luminol . This suggests that it may interact with its targets to enhance certain biochemical reactions.
Biochemical Pathways
this compound has been identified as a potent inhibitor of YUCCA, a flavin-containing monooxygenase involved in the biosynthesis of the plant hormone auxin . By inhibiting YUCCA, this compound can modulate the auxin concentration gradient, which plays a crucial role in various aspects of plant growth and development .
Result of Action
The inhibition of YUCCA by this compound can lead to a decrease in auxin levels, affecting various developmental processes in plants. For instance, it can modulate embryogenesis, apical dominance, lateral root formation, and other auxin-regulated processes .
生化分析
Biochemical Properties
4-Biphenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in studying carbohydrate recognition and enzyme inhibition. For instance, this compound has been identified as a potent and reversible inhibitor of the enzyme YUCCA, which is involved in auxin biosynthesis in plants . By inhibiting YUCCA, this compound can modulate auxin levels, affecting various plant developmental processes.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In plant cells, this compound has been shown to influence auxin signaling pathways by inhibiting YUCCA enzymes . This inhibition leads to altered auxin levels, which can impact cell division, elongation, and differentiation. Additionally, this compound’s interaction with diol-containing biomolecules can affect cellular metabolism and gene expression, further influencing cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its role as an enzyme inhibitor. For example, in the case of YUCCA inhibition, this compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of tryptophan to indole-3-pyruvic acid, a key step in auxin biosynthesis . This binding interaction effectively reduces auxin levels, leading to downstream effects on plant growth and development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. Studies have shown that this compound remains stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or prolonged exposure to light . Over time, the compound’s efficacy as an enzyme inhibitor may diminish, affecting its long-term impact on cellular function. In in vitro studies, the temporal effects of this compound on cellular processes can be monitored to understand its stability and degradation patterns.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . Studies in animal models have shown that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxic effects. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as an enzyme inhibitor. In plants, the compound interacts with the YUCCA enzyme, affecting the auxin biosynthesis pathway . This interaction can lead to changes in metabolic flux and metabolite levels, influencing overall plant growth and development. Additionally, this compound’s ability to form reversible covalent bonds with diols allows it to participate in other metabolic processes, potentially affecting the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. In plants, the compound’s distribution is influenced by auxin transporters such as PIN and ABCB proteins . These transporters help regulate the localization and accumulation of this compound, ensuring its effective interaction with target enzymes and biomolecules. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. In plant cells, the compound is localized to regions where auxin biosynthesis and signaling occur, such as the apical meristem and developing tissues . This localization is crucial for its role in modulating auxin levels and influencing plant growth. Additionally, this compound’s ability to form reversible covalent bonds with diols allows it to interact with various subcellular compartments, affecting its activity and function.
属性
IUPAC Name |
(4-phenylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEIJWZLPWNNOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199230 | |
| Record name | 1,1'-Biphenyl-4-yl-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5122-94-1 | |
| Record name | 1,1'-Biphenyl-4-yl-boronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl-4-yl-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Biphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
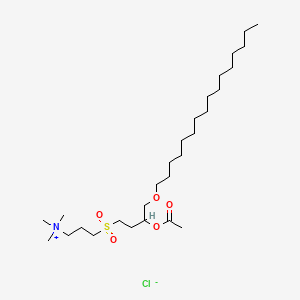
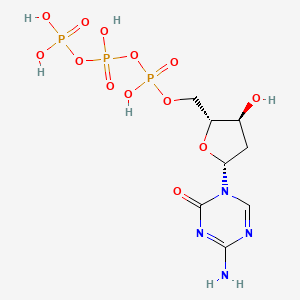
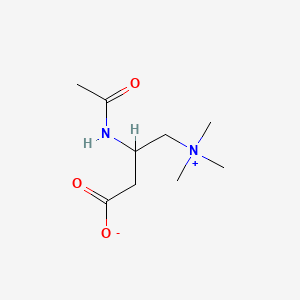
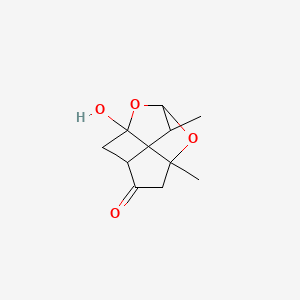
![11-Methyl-8-oxa-11-azatetracyclo[10.3.1.01,9.02,7]hexadeca-2(7),3,5-trien-6-ol](/img/structure/B1205434.png)

![3-[5-(Acetyloxy)-4,5-dihydrofuran-3-yl]-N-(2-hydroxy-5-oxocyclopent-1-en-1-yl)prop-2-enimidic acid](/img/structure/B1205438.png)
